molecular formula C8H10ClN3O B13691927 1-(2-Chloro-4-methoxyphenyl)guanidine

1-(2-Chloro-4-methoxyphenyl)guanidine

Cat. No.: B13691927
M. Wt: 199.64 g/mol
InChI Key: GTLFKOOQIRYWNQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form multiple hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. This compound, in particular, features a chloro and methoxy substituent on the phenyl ring, which can influence its reactivity and biological activity.

Preparation Methods

Chemical Reactions Analysis

1-(2-Chloro-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetonitrile, and mild to moderate temperatures. Major products formed from these reactions include substituted guanidines, amines, and urea derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to specific targets, such as enzymes or receptors. This compound can modulate the activity of these targets by stabilizing or destabilizing their active conformations .

Comparison with Similar Compounds

1-(2-Chloro-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which can provide a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10ClN3O/c1-13-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

GTLFKOOQIRYWNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C(N)N)Cl

Origin of Product

United States

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